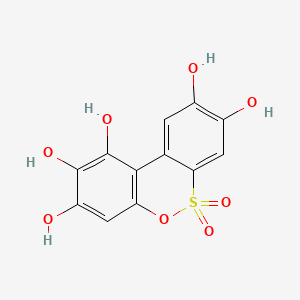
Pkl-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pkl-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Pkl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties.
Applications De Recherche Scientifique
Pkl-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of pyruvate kinase and its effects on metabolic pathways.
Biology: this compound is employed in cellular studies to investigate its impact on cell metabolism and proliferation.
Medicine: Research on this compound explores its potential as a therapeutic agent for diseases related to metabolic dysregulation.
Industry: This compound is used in the development of new drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Pkl-IN-1 exerts its effects by inhibiting the activity of pyruvate kinase L. This enzyme plays a crucial role in glycolysis, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to altered cellular metabolism. The molecular targets include the active site of pyruvate kinase, where this compound binds and prevents substrate conversion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 3: Another potent inhibitor of pyruvate kinase with similar inhibitory activity.
Compound 1: Exhibits comparable potency against pyruvate kinase L and M2 subtypes.
Uniqueness
Pkl-IN-1 stands out due to its high specificity and potency against pyruvate kinase L. Its unique chemical structure allows for strong binding affinity and effective inhibition, making it a valuable tool in metabolic research .
Propriétés
Formule moléculaire |
C12H8O8S |
|---|---|
Poids moléculaire |
312.25 g/mol |
Nom IUPAC |
6,6-dioxobenzo[c][1,2]benzoxathiine-1,2,3,8,9-pentol |
InChI |
InChI=1S/C12H8O8S/c13-5-1-4-9(3-6(5)14)21(18,19)20-8-2-7(15)11(16)12(17)10(4)8/h1-3,13-17H |
Clé InChI |
QYGBNBFTIGFOMT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1O)O)S(=O)(=O)OC3=C2C(=C(C(=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


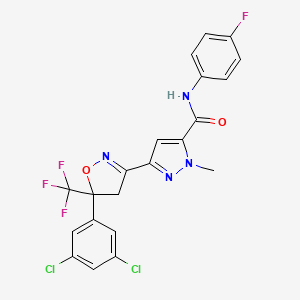
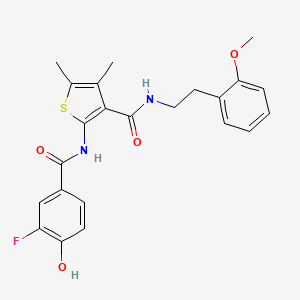
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
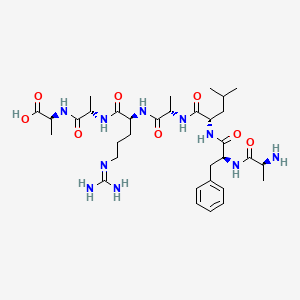
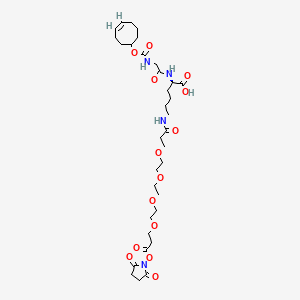
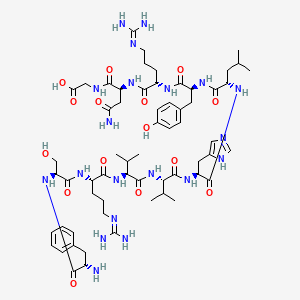
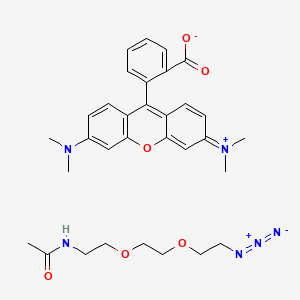
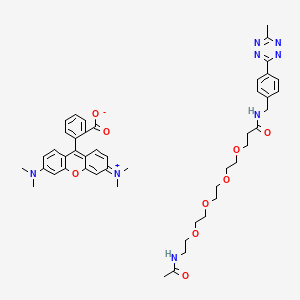
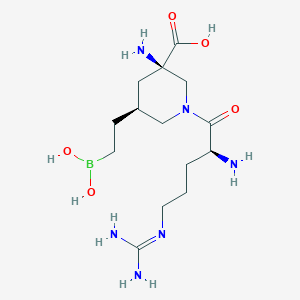
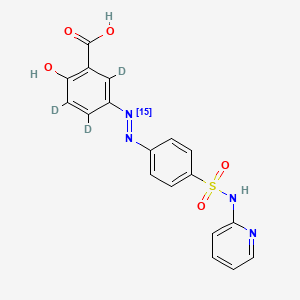
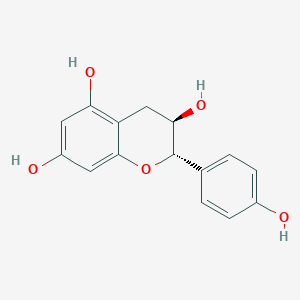
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
